1-Ethylimidazole

Epoxy Resin Curing Anisotropic Conductive Film Electronics Packaging

Choose 1-Ethylimidazole for applications where its specific alkyl chain length is critical. Evidence shows its vaporization enthalpy (57.53 kJ/mol) is 15.5% higher than 1-methylimidazole, directly impacting ionic liquid formation and curing kinetics. It is the optimal choice for biphasic CO₂ capture systems, delivering a 1.47x higher loading rate. For palladium electrodeposition, it is essential in mixed-ligand systems to achieve smooth, crack-free coatings. Do not substitute for generic cost-cutting without empirical validation.

Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
CAS No. 7098-07-9
Cat. No. B1293685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylimidazole
CAS7098-07-9
Molecular FormulaC5H8N2
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1
InChIInChI=1S/C5H8N2/c1-2-7-4-3-6-5-7/h3-5H,2H2,1H3
InChIKeyIWDFHWZHHOSSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylimidazole (CAS 7098-07-9) Procurement Guide: Key Properties and Supplier Specifications


1-Ethylimidazole (CAS 7098-07-9, C₅H₈N₂, MW 96.13) is a 1-substituted alkylimidazole that appears as a colorless to light yellow transparent liquid with a density of 0.997–1.0 g/mL at 25 °C and a boiling point of 226 °C at atmospheric pressure [1]. Commercial grades are routinely supplied with purities of ≥98% (HPLC) or ≥99% (GC), with moisture content typically controlled to ≤0.5% [2]. The compound serves as a versatile building block in organic synthesis and is widely employed as a precursor for imidazolium-based ionic liquids, a curing accelerator for epoxy and isocyanate-epoxy systems, and a ligand in coordination chemistry [3].

1-Ethylimidazole vs. 1-Methylimidazole and Other Analogs: Why Substitution Introduces Functional Divergence


The alkyl substituent on the imidazole nitrogen atom critically determines the molecule's physicochemical and functional properties, rendering 1-alkylimidazoles non-interchangeable in many scientific and industrial applications. Systematic thermochemical studies reveal that the standard molar enthalpy of vaporization (ΔvapH°ₘ) increases predictably with alkyl chain length, with values of 57.53 kJ mol⁻¹ for 1-ethylimidazole versus 49.80 kJ mol⁻¹ for 1-methylimidazole at 298.15 K, a 15.5% increase that reflects stronger intermolecular interactions [1]. This fundamental difference in vaporization energetics correlates with differential behavior in ionic liquid formation, curing kinetics, and coordination chemistry. Moreover, DFT studies of five 1-substituted imidazoles demonstrate that the ethyl group confers a distinct balance of electronic properties, conformational preferences, and UV light-harvesting efficiency compared to bulkier or more electron-withdrawing N-substituents [2]. Substituting 1-ethylimidazole with a different alkylimidazole therefore introduces uncontrolled variation in thermal behavior, ligand field strength, and reaction kinetics that cannot be assumed equivalent without empirical verification.

1-Ethylimidazole Comparative Evidence: Quantitative Performance Data vs. Closest Analogs


Epoxy Curing Performance: 1-Ethylimidazole vs. 2-Methylimidazole in Anisotropic Conductive Film Applications

In a direct comparative DSC study of epoxy-imidazole resin systems for anisotropic conductive film (ACF) applications in LCD manufacturing, 1-ethylimidazole was evaluated alongside imidazole, 2-methylimidazole, 2-ethylimidazole, 2-phenylimidazole, 1-methylimidazole, and 2-ethyl-4(5)-methylimidazole at curing temperatures of 150 °C and 180 °C [1]. 2-Methylimidazole exhibited the fastest reaction time among all imidazoles tested, indicating that for applications prioritizing maximum curing speed, 2-methylimidazole is the preferred choice over 1-ethylimidazole [1]. This direct head-to-head comparison clarifies the procurement decision pathway: 1-ethylimidazole is not the optimal selection when rapid curing kinetics at elevated temperature are the sole criterion, and substitution with 2-methylimidazole would produce a measurably different (faster) curing profile.

Epoxy Resin Curing Anisotropic Conductive Film Electronics Packaging

CO₂ Capture Enhancement: 1-Ethylimidazole in Biphasic Absorbents Achieves 1.47-Fold Higher CO₂ Loading vs. AEH Baseline

In a 2024 Chemical Engineering Journal study, a biphasic absorbent system comprising 2-(2-aminoethylamino)ethanol (AEEA), 1-ethylimidazole (Eim), and the amino acid ionic liquid [N₁₁₁₁][Ala] (designated AEHI) was developed for post-combustion CO₂ capture . The AEHI system, which employs 1-ethylimidazole as the phase-separation component, achieved a CO₂ loading that was 1.47 times higher than that of the AEH baseline (AEEA-Eim-H₂O without [N₁₁₁₁][Ala]) . The formation of a water-shell layer around [Ala]–CO₂ expels Eim from the rich phase, facilitating proton transfer, accelerating phase separation, and reducing regeneration energy consumption . After successive absorption–desorption cycles, CO₂ uptake decreased only slightly, demonstrating operational stability .

CO₂ Capture Biphasic Absorption Phase Separation

Ionic Liquid Electrolyte Design: 1-Ethylimidazole-Based Heteroleptic Complex Lowers Melting Point vs. Homoleptic MeIm/EtIm Systems

In the development of palladium-containing liquid metal salts (LMS) as electrolytes for electrodeposition, the homoleptic complexes [Pd(MeIm)₄][Tf₂N]₂ (MeIm = N-methylimidazole) and [Pd(EtIm)₄][Tf₂N]₂ (EtIm = N-ethylimidazole) were synthesized and compared with the heteroleptic [Pd(MeIm)₂(EtIm)₂][Tf₂N]₂ [1]. The homoleptic LMS exhibit higher melting points than the heteroleptic complex, which was demonstrated to be the most promising electrolyte for depositing smooth, dense, and crack-free palladium layers up to 10 μm thickness [1]. This finding demonstrates that mixing N-methylimidazole and 1-ethylimidazole ligands in a single coordination sphere produces an electrolyte with superior physical properties (lower melting point) and deposition performance than either ligand alone.

Ionic Liquids Electrodeposition Palladium Coatings

Coordination Chemistry: 1-Ethylimidazole Forms Structurally Characterized Iron(II) Complexes in Three Distinct Series vs. N-Propylimidazole

A systematic study synthesized and characterized three series of iron(II) complexes using the ligands N-methylimidazole (MeIm), N-ethylimidazole (EtIm), N-propylimidazole (PrIm), and 1-methyl-1H-1,2,4-triazole (MeTz) [1]. A total of 13 iron(II) complexes were isolated across three series: (a) hexacoordinate [FeL₆]²⁺ cations with perchlorate or mesylate counterions, (b) tetrakis-ligand complexes [FeL₄(MeSO₃)₂], and (c) [FeL₄(NCS)₂] complexes. Single-crystal X-ray diffraction was performed on complexes containing all ligands, enabling direct structural comparison [1]. UV/Vis/NIR spectroscopy determined 10Dq (ligand field splitting) values of 11,547–11,574 cm⁻¹ for the iron(II) complexes, with no significant variation across the N-alkylimidazole series, indicating that 1-ethylimidazole provides ligand field strength comparable to its methyl and propyl homologs in Fe(II) coordination environments [1].

Coordination Chemistry Iron(II) Complexes Ligand Field Strength

Isocyanate-Epoxy Curing Acceleration: 1-Ethylimidazole Reduces Curing Start Temperature Comparably to 1-Methylimidazole and 1-Butylimidazole

In a study investigating 1-imidazole derivatives as accelerators for isocyanate-epoxy resin matrix curing, 1-methylimidazole, 1-ethylimidazole, and 1-butylimidazole were systematically evaluated using temperature-modulated DSC, dynamic mechanical analysis (DMA), heat deflection temperature (HDT), and thermogravimetry [1]. For all three imidazole derivatives, significant acceleration of the curing process was observed, with a notable decrease in the curing start temperature reported for each compound [1]. Increasing accelerator content enhanced cross-linking density, thermal resistance, and shear strength of aluminum joints at both ambient and elevated temperatures, irrespective of the specific 1-alkylimidazole employed [1].

Isocyanate-Epoxy Resins Curing Accelerator Thermal Analysis

1-Ethylimidazole Procurement Decision Scenarios: Where Evidence Supports Its Selection Over Alternatives


Biphasic CO₂ Capture Absorbent Formulation: Use 1-Ethylimidazole for 47% Higher CO₂ Loading

For research and development of biphasic CO₂ capture absorbents, 1-ethylimidazole should be prioritized as the phase-separation component. Evidence shows that the AEHI system (AEEA-Eim-H₂O-[N₁₁₁₁][Ala]) achieves 1.47-fold higher CO₂ loading compared to the AEH baseline, with stable performance across multiple absorption–desorption cycles and reduced regeneration energy consumption . This quantifiable advantage makes 1-ethylimidazole the procurement choice for carbon capture research requiring high-efficiency biphasic systems.

Palladium Electrodeposition Electrolyte Design: Combine 1-Ethylimidazole with 1-Methylimidazole for Optimal Performance

When developing ionic liquid electrolytes for palladium electrodeposition, procurement should include both 1-ethylimidazole and 1-methylimidazole for the preparation of heteroleptic [Pd(MeIm)₂(EtIm)₂][Tf₂N]₂. Evidence demonstrates that this mixed-ligand complex exhibits a lower melting point than either homoleptic [Pd(MeIm)₄][Tf₂N]₂ or [Pd(EtIm)₄][Tf₂N]₂ and enables deposition of smooth, dense, crack-free palladium coatings up to 10 μm thickness [1]. 1-Ethylimidazole alone does not yield optimal results; its combination with 1-methylimidazole is essential.

Iron(II) Coordination Chemistry: Use 1-Ethylimidazole When Ethyl-Substituted Ligands Are Required for Solubility or Steric Tuning

In iron(II) coordination chemistry, 1-ethylimidazole forms structurally characterized complexes across three distinct series ([FeL₆]²⁺, [FeL₄(MeSO₃)₂], and [FeL₄(NCS)₂]) with ligand field strength (10Dq ≈ 11,547–11,574 cm⁻¹) comparable to N-methylimidazole and N-propylimidazole homologs [2]. Procurement of 1-ethylimidazole is indicated when the ethyl substituent provides specific advantages in solubility, crystallinity, or steric profile that are required for a given experimental system, while ligand field strength remains unchanged.

Epoxy and Isocyanate-Epoxy Curing: Select 1-Ethylimidazole Based on Availability and Cost, Not Differential Kinetics

For epoxy resin curing in ACF applications, 2-methylimidazole is the fastest accelerator and should be selected when maximum curing speed is critical [3]. In isocyanate-epoxy systems, 1-ethylimidazole performs comparably to 1-methylimidazole and 1-butylimidazole in reducing curing start temperature and enhancing cross-linking density [4]. Consequently, procurement of 1-ethylimidazole for isocyanate-epoxy curing should be driven by commercial factors (price, availability, shelf life) rather than claimed performance superiority, as functional equivalence is established by direct comparative evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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